molecular formula C10H7N3O2S B3040103 4-(4-Nitrophenyl)pyrimidine-2-thiol CAS No. 155957-44-1

4-(4-Nitrophenyl)pyrimidine-2-thiol

Cat. No. B3040103
CAS RN: 155957-44-1
M. Wt: 233.25 g/mol
InChI Key: NUDDNAROSYKUJL-UHFFFAOYSA-N
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Description

“4-(4-Nitrophenyl)pyrimidine-2-thiol” (also abbreviated as NpT) is a heterocyclic compound that has gained significant attention in the field of organic synthesis. It is an aromatic heterocyclic compound with a pyrimidine ring, which contains nitrogen atoms at the 1st and 3rd positions . The molecular formula of this compound is C10H7N3O2S .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-(4-Nitrophenyl)pyrimidine-2-thiol”, has been reported in several studies . One common approach involves the reaction of divinyl ketones with thiourea . Another method involves refluxing 1-(4-nitrophenyl)-3-phenyl substituted prop-2-en-1-one in the presence of thiourea and glacial acetic acid .


Molecular Structure Analysis

The molecular structure of “4-(4-Nitrophenyl)pyrimidine-2-thiol” has been confirmed by various spectroscopic methods, including IR, 1H/13C-NMR, and Mass spectral studies . The molecular weight of this compound is 233.25 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-Nitrophenyl)pyrimidine-2-thiol” and its derivatives have been studied in the context of their antimicrobial activity . These compounds have been evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains .

Scientific Research Applications

Synthesis and Pharmacological Screening

A novel series of 4-(4-nitrophenyl)pyrimidine-2-thiol derivatives (PM1-PM6) was synthesized and screened for anti-inflammatory and cytotoxic activities. Some of these compounds exhibited significant anti-inflammatory effects, surpassing standard drugs like diclofenac sodium in performance. Additionally, moderate cytotoxic activities were observed in certain compounds (Bhat & Kumar, 2017).

Reactions with Amines and Thiols

Research on 4-amino-5-nitro-6-phenylethynylpyrimidines, which are structurally related to 4-(4-nitrophenyl)pyrimidine-2-thiol, revealed interesting chemical behaviors. These compounds undergo regio- and stereoselective addition reactions with primary and secondary amines and thiols. The results provided insights into the potential synthetic applications and chemical properties of these compounds (Čikotienė et al., 2007).

Anticonvulsant Activity

A series of nitrophenyl pyrimidine thiols, including 4-(4-nitrophenyl)pyrimidine-2-thiol, were synthesized and tested for anticonvulsant activity in mice. These compounds showed dose-dependent protection against convulsions induced by electro shock and metrazol, indicating potential medicinal applications (Gupta et al., 1994).

Antimicrobial and Insecticidal Activities

A study focusing on the synthesis of 4-(4-bromophenyl)-6-substituted-aryl-1-acetyl pyrimidine-2-thiols, closely related to 4-(4-nitrophenyl)pyrimidine-2-thiol, demonstrated significant antimicrobial, anthelmintic, and insecticidal activities. These findings suggest the potential of similar pyrimidine-2-thiol derivatives in the development of new antimicrobial and insecticidal agents (Bamnela & Shrivastava, 2010).

Extractive Spectrophotometric Determination of Bismuth

Pyrimidine-2-thiols, including 4-(4-nitrophenyl)pyrimidine-2-thiol, have been utilized as analytical reagents for the extractive spectrophotometric determination of metal ions like bismuth. The study highlights the utility of these compounds in analytical chemistry, particularly in the quantification of metal ions in alloy samples (Gaikwad et al., 2005).

Anti-Anoxic Activity in Cerebral Protective Agents

Novel derivatives of 4-(3-nitrophenyl)pyrimidine, structurally similar to 4-(4-nitrophenyl)pyrimidine-2-thiol, were synthesized and evaluated for anti-anoxic activity. One compound in particular exhibited potent anti-anoxic activity, suggesting the potential of these derivatives in developing cerebral protective agents (Kuno et al., 1993).

Future Directions

The future directions for research on “4-(4-Nitrophenyl)pyrimidine-2-thiol” could involve further exploration of its biological activities and potential applications in therapeutics. Given its broad spectrum of biological activities, it could be a promising candidate for the development of new drugs .

properties

IUPAC Name

6-(4-nitrophenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-7(2-4-8)9-5-6-11-10(16)12-9/h1-6H,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDDNAROSYKUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274464
Record name 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)pyrimidine-2-thiol

CAS RN

155957-44-1
Record name 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155957-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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